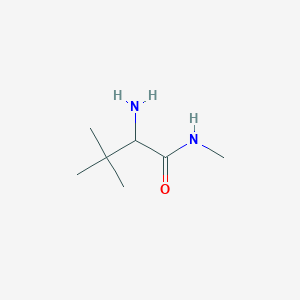

2-Amino-N,3,3-trimethylbutanamide

Description

Systematic IUPAC Nomenclature of 2-Amino-N,3,3-trimethylbutanamide

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name is derived from its chemical structure:

Butanamide : This indicates the core structure is a four-carbon chain (butane) with a primary functional group being an amide (-CONH2). The "e" from butane is dropped and replaced with "amide".

2-Amino : An amino group (-NH2) is attached to the second carbon atom of the butanamide chain. This carbon is also known as the alpha-carbon.

N,3,3-trimethyl : This prefix specifies the location of three methyl (-CH3) groups. The "N" indicates that one methyl group is bonded to the nitrogen atom of the amide. The "3,3-" indicates that two methyl groups are attached to the third carbon atom of the butane chain.

When considering stereochemistry, the name is preceded by a stereodescriptor, such as (2S) or (2R), leading to the full IUPAC name (2S)-2-amino-N,3,3-trimethylbutanamide or (2R)-2-amino-N,3,3-trimethylbutanamide . drugbank.com

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-N,3,3-trimethylbutanamide drugbank.com |

| Synonyms | L-tert-Leucine methylamide, (S)-2-Amino-N-methyl-3,3-dimethylbutanamide cymitquimica.com |

| CAS Number | 89226-12-0 ((S)-enantiomer) achmem.com |

| Molecular Formula | C7H16N2O |

| InChI Key | BPKJNEIOHOEWLO-RXMQYKEDSA-N ((S)-enantiomer) drugbank.comcymitquimica.com |

Classification within Amino Acid Derivatives and Related Amides

This compound is classified as an alpha-amino acid amide. drugbank.com It is a direct derivative of the non-proteinogenic amino acid tert-leucine (also known as 3,3-dimethylbutanine). The structure is formed from the conceptual reaction between the carboxylic acid group of tert-leucine and methylamine (B109427), resulting in the formation of an N-substituted amide.

Due to this structural relationship, it is frequently referred to by synonyms such as L-tert-Leucine methylamide or L-tert-Leucine-N-methylamide, which highlights its origin from the L-enantiomer of tert-leucine. cymitquimica.com

From a functional group perspective, it falls into several categories:

Alpha-amino acid amide : It contains an amide group where the carbonyl is directly attached to the alpha-carbon of an amino acid structure. drugbank.com

Secondary carboxylic acid amide : The nitrogen atom of the amide group is bonded to one alkyl group (a methyl group) and the acyl group, making it a secondary amide. drugbank.com

Valine and derivatives : It can be broadly classified in this group, as tert-leucine is an isomer of valine. drugbank.com

Stereochemical Considerations and Chiral Forms

The stereochemistry of this compound is a critical aspect of its chemical identity. The compound possesses a single stereocenter, which gives rise to the existence of enantiomers.

Chiral Center : The chiral center is located at the second carbon atom (C2), the alpha-carbon. This carbon is bonded to four distinct substituent groups:

An amino group (-NH2)

A hydrogen atom (-H)

A tert-butyl group (-C(CH3)3)

An N-methylaminocarbonyl group (-C(=O)NHCH3)

Enantiomers : Due to this chirality, the molecule exists as a pair of non-superimposable mirror images known as enantiomers. These are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (S) and (R).

(S)-2-Amino-N,3,3-trimethylbutanamide : This enantiomer is commonly referred to with the "L-" prefix, as in L-tert-Leucine methylamide, due to its structural relationship to L-amino acids. cymitquimica.com

(R)-2-Amino-N,3,3-trimethylbutanamide : This is the corresponding mirror image, the D-form analog.

The distinct spatial arrangement of these enantiomers can lead to different biological activities and interactions, a common principle in stereochemistry.

| Stereoisomer | IUPAC Name | Common Designation | Description |

| (S)-form | (2S)-2-Amino-N,3,3-trimethylbutanamide | L-tert-Leucine methylamide cymitquimica.com | The enantiomer with the (S) configuration at the C2 chiral center. |

| (R)-form | (2R)-2-Amino-N,3,3-trimethylbutanamide | D-tert-Leucine methylamide | The enantiomer with the (R) configuration at the C2 chiral center. |

Structure

3D Structure

Properties

CAS No. |

515140-27-9 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-amino-N,3,3-trimethylbutanamide |

InChI |

InChI=1S/C7H16N2O/c1-7(2,3)5(8)6(10)9-4/h5H,8H2,1-4H3,(H,9,10) |

InChI Key |

BPKJNEIOHOEWLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)NC)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

General Synthetic Routes to 2-Amino-N,3,3-trimethylbutanamide

The construction of this compound typically involves the formation of an amide bond between the carboxylic acid of L-tert-leucine and methylamine (B109427). This can be achieved through several well-established methods in organic chemistry.

Precursor Compounds and Starting Materials in Butanamide Synthesis

The primary precursor for the synthesis of (S)-2-Amino-N,3,3-trimethylbutanamide is the non-proteinogenic amino acid L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid). chemicalbook.comsigmaaldrich.com This chiral amino acid, with its sterically demanding tert-butyl group, serves as the foundational building block. The other key reagent is methylamine , which provides the N-methylamide moiety of the target molecule.

For the synthesis of L-tert-leucine itself, common starting materials include trimethylpyruvic acid (TMP) or its corresponding aldehyde, pivaldehyde . nih.govresearchgate.net One of the classical methods for synthesizing α-amino acids like L-tert-leucine is the Strecker synthesis . wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde (pivaldehyde) with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid. wikipedia.orgmasterorganicchemistry.com

Alternatively, enzymatic methods have gained prominence for the synthesis of L-tert-leucine due to their high stereoselectivity and milder reaction conditions. chemicalbook.com For instance, L-leucine dehydrogenase (LeuDH) can catalyze the reductive amination of trimethylpyruvic acid (TMP) to L-tert-leucine with high enantiomeric excess. nih.govresearchgate.netfrontiersin.org

| Compound Name | Role in Synthesis | Common Synthetic Origin |

|---|---|---|

| L-tert-leucine | Primary chiral building block | Strecker synthesis from pivaldehyde, Enzymatic synthesis from trimethylpyruvic acid chemicalbook.comnih.govresearchgate.netwikipedia.orgmasterorganicchemistry.com |

| Methylamine | Source of the N-methylamide group | Commercially available |

| Trimethylpyruvic acid (TMP) | Starting material for L-tert-leucine synthesis | - |

| Pivaldehyde | Starting material for L-tert-leucine synthesis | - |

Conventional Laboratory Synthesis Protocols

The laboratory synthesis of this compound from L-tert-leucine and methylamine typically involves the activation of the carboxylic acid group of L-tert-leucine to facilitate the amide bond formation. A common strategy is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester.

A standard procedure involves the protection of the amino group of L-tert-leucine, for example, with a tert-butoxycarbonyl (Boc) group, to prevent side reactions. The resulting N-Boc-L-tert-leucine is then reacted with a coupling agent, such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), in the presence of a non-nucleophilic base like 4-methylmorpholine (B44366) and methylamine to yield the protected amide. nih.gov Subsequent deprotection of the Boc group under acidic conditions affords the final product, (S)-2-Amino-N,3,3-trimethylbutanamide. nih.gov

Another approach is the direct amidation of L-tert-leucine methyl ester with methylamine. However, this method is generally less efficient. The Ugi four-component reaction (U-4CR) represents a more convergent approach where an aldehyde, an amine, a carboxylic acid, and an isocyanide react in a one-pot synthesis to form a bis-amide. beilstein-journals.org In principle, pivaldehyde, ammonia, an appropriate carboxylic acid, and a methyl isocyanide derivative could be used to construct the backbone of this compound, although this would require subsequent transformations to yield the final product.

Asymmetric Synthesis of Chiral this compound and Its Derivatives

The synthesis of enantiomerically pure this compound is crucial for its applications. Asymmetric synthesis strategies are therefore of paramount importance.

Enantioselective Approaches in Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. In the context of this compound, this is typically achieved by starting with an enantiomerically pure precursor, namely L-tert-leucine. The chirality is inherent to the starting material, and the subsequent amidation reaction does not affect the stereocenter at the α-carbon.

However, for the synthesis of the parent amino acid, L-tert-leucine, several enantioselective methods have been developed. Asymmetric Strecker reactions, using chiral catalysts or auxiliaries, can provide enantiomerically enriched α-aminonitriles that are then converted to L-tert-leucine. wikipedia.org For example, the use of a chiral BINOL-derived catalyst can generate a chiral cyanide anion, leading to an enantioselective addition to the imine. wikipedia.org

Enzymatic resolutions and asymmetric enzymatic synthesis are also powerful tools. For instance, the use of leucine (B10760876) dehydrogenase for the reductive amination of trimethylpyruvic acid is a highly enantioselective process that yields L-tert-leucine with high optical purity. researchgate.netfrontiersin.org

Diastereoselective Control in Preparation

Diastereoselective synthesis becomes relevant when creating a new stereocenter in a molecule that already contains one or more stereocenters. While the direct synthesis of this compound from L-tert-leucine does not involve the formation of a new stereocenter, the principles of diastereoselective control are crucial when this compound or its derivatives are used as chiral auxiliaries. numberanalytics.com

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org The bulky tert-butyl group of the L-tert-leucine moiety in this compound can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face, thus leading to high diastereoselectivity. nih.gov For example, in the 1,4-addition of Grignard reagents to chiral α,β-unsaturated aldimines derived from L-tert-leucine, the stereochemistry of the newly formed carbon-carbon bond is controlled by the chiral auxiliary. nih.gov

Role as a Chiral Building Block and Intermediate

(S)-2-Amino-N,3,3-trimethylbutanamide and its parent amino acid, L-tert-leucine, are valuable chiral building blocks in organic synthesis. sigmaaldrich.com Their rigid and sterically demanding tert-butyl group is effective in inducing stereoselectivity in various chemical transformations. nih.gov

These compounds are used in the synthesis of more complex chiral molecules, including pharmaceuticals and natural products. For instance, L-tert-leucine derivatives are used to create chiral ligands for metal-catalyzed asymmetric reactions. The well-defined stereochemistry and the steric bulk of the tert-butyl group can create a highly specific chiral environment around the metal center, leading to high enantioselectivity in the catalyzed reaction.

Utility in the Construction of Complex Organic Molecules

As a derivative of L-tert-Leucine, this compound serves as a valuable chiral building block for introducing steric bulk in synthetic targets. The prominent tert-butyl group is instrumental in influencing the conformation of molecules, a desirable trait in the design of peptidomimetics and other biologically active compounds. Its incorporation can enhance stability against proteolytic degradation by shielding adjacent peptide bonds. The compound's primary amine and methylamide functionalities provide reactive sites for forming larger structures through standard coupling chemistries. Molecules containing strained three-membered rings, such as aziridines, are also key building blocks in synthesizing compounds with amino functions, as they undergo highly specific ring-opening reactions with a variety of nucleophiles. mdpi.com

Integration into Multi-Step Synthetic Sequences

The integration of this compound into a multi-step synthesis typically involves the formation of an amide bond. The primary amine of the molecule can be acylated by a carboxylic acid, often activated with coupling reagents, to become part of a larger molecular backbone.

Common coupling reagents and conditions used for such transformations are outlined in the table below.

Table 1: Common Coupling Methods for Integrating Amino Amides

| Coupling Reagent Combination | Abbreviation | Typical Base | Notes |

|---|---|---|---|

| N,N'-Diisopropylcarbodiimide / N-Hydroxybenzotriazole | DIC/HOBt | N/A | A classic and cost-effective coupling method. lsu.edu |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | N,N-Diisopropylethylamine (DIEA) | Commonly used in peptide synthesis for efficient amide bond formation. lsu.edu |

| 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | DIEA or N-Methylmorpholine (NMM) | A widely used uronium-based coupling agent in solid-phase synthesis. ejbiotechnology.info |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | DIEA | Highly efficient for coupling sterically hindered amino acids. |

Once integrated, the tert-butyl group and the N-methylamide can influence the subsequent reactivity and stereoselectivity of reactions at other sites within the molecule.

Advanced Synthetic Techniques Utilizing this compound

Modern synthetic chemistry continuously seeks milder, more efficient, and purer methods for synthesis. These advanced techniques are applicable to the preparation and use of specialized reagents like this compound.

Solid-Phase Synthesis Applications

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry and represents a key application for amino acid derivatives. ejbiotechnology.infonih.gov In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble polymer support (resin). lsu.edu

This compound is particularly suited for the final step in the synthesis of a peptide that requires a C-terminal methylamide instead of the more common carboxylic acid or simple amide. The synthesis would proceed by building the desired peptide sequence on a resin, such as a Rink Amide resin, which is designed to release a C-terminal amide upon cleavage. ejbiotechnology.info In the final coupling step, the N-terminally protected 2-Amino-3,3-dimethylbutanoic acid (the parent acid of the title compound) would be activated and coupled to the N-terminus of the resin-bound peptide. Subsequent cleavage from the resin would yield the desired peptide with a C-terminal N,3,3-trimethylbutanamide structure. This late-stage modification is a powerful tool for creating diverse peptide libraries. nih.gov

The choice of resin is critical for the desired outcome of the synthesis.

Table 2: Resins for Solid-Phase Synthesis of Peptide Amides

| Resin Type | Typical Cleavage Cocktail | Protection Scheme | Reference |

|---|---|---|---|

| Rink Amide Resin | High % TFA (e.g., 95% TFA/water/TIS) | Fmoc | ejbiotechnology.info |

| PAL (Peptide Amide Linker) Resin | High % TFA | Fmoc | lsu.edu |

| MBHA (p-Methylbenzhydrylamine) Resin | HF (Hydrogen Fluoride) | Boc | lsu.edu |

Process Optimization Strategies for Enhanced Yield and Purity

Optimizing the synthesis of amino acid amides involves developing methods that are high-yielding, safe, and environmentally benign. For the synthesis of the related 2-aminobutyramide hydrochloride, using bis(trichloromethyl)carbonate as a chlorinating reagent to form a stable oxazolidinedione intermediate offers lower cost and higher yields compared to traditional methods. google.comgoogle.com This approach avoids environmentally harmful reagents like thionyl chloride. google.com

A particularly advanced strategy for producing amino amides is the use of biocatalysis. Research on the synthesis of the similar 2-amino-2,3-dimethylbutyramide (B41022) from its corresponding nitrile has demonstrated the power of whole-cell biocatalysts. researchgate.net

Key Findings from Biocatalytic Synthesis of a Related Amide:

Enzyme: A nitrile hydratase (NHase) from Rhodococcus boritolerans was effective in converting the nitrile precursor to the desired amide. researchgate.net

Reaction System: A biphasic system using HFE-7100 (a hydrofluoroether) and water was identified as optimal. researchgate.net

Advantages: The water-immiscible HFE-7100 served as a reservoir for the nitrile substrate, which reduced its decomposition in the aqueous phase. This strategy also simplifies product separation and solvent recovery, aligning with the principles of green chemistry. researchgate.net

Yield: This optimized biocatalytic process achieved an average product yield of 97.3%, significantly higher than previously reported methods. researchgate.net

This enzymatic approach highlights a modern strategy for enhancing yield and purity while minimizing environmental impact, a technique directly applicable to the production of this compound from its corresponding nitrile precursor.

Chemical Reactivity, Stereochemistry, and Reaction Mechanisms

Examination of the Aminobutananamide Moiety in Chemical Transformations

The 2-Amino-N,3,3-trimethylbutanamide scaffold, particularly its L-enantiomer (L-tert-leucine methylamide), serves as a crucial building block in synthetic organic chemistry. chemimpex.commdpi.com Its aminobutanamide moiety is frequently employed in amide coupling reactions to construct more complex molecules, such as enzyme inhibitors and pharmaceutical agents. chemimpex.comresearchgate.net For instance, it has been incorporated into the synthesis of ADAM10 inhibitors, where it forms a key part of the final molecular structure. researchgate.net

The primary amine and the N-methylamide groups provide two reactive sites for chemical transformations. The synthesis of this amide itself can be achieved via a two-step route starting from the corresponding amino acid methyl ester, which is treated with methylamine (B109427). mdpi.com In more complex syntheses, the primary amine is often first protected (e.g., with a Boc group), the carboxylic acid is activated (e.g., with EDC/HOBt), and then coupled with methylamine. Subsequent deprotection yields the target aminobutanamide. arkat-usa.orgresearchgate.net This moiety is valued for its ability to increase the stability and solubility of the resulting compounds. chemimpex.com

A notable transformation involves its condensation with aldehydes. For example, the reaction of L-tert-leucine methylamide with Cu(II) 2-formyl-5,10,15,20-tetraphenylporphyrinate, catalyzed by Yb(OTf)₃, leads to the formation of porphyrin-imidazolidinone hybrids. mdpi.com This reaction demonstrates the utility of the aminobutanamide moiety in creating complex, chiral macrocycles.

Stereochemical Influence of Steric Hindrance on Reactivity

The most defining structural feature of this compound is the bulky tert-butyl group adjacent to the chiral center. This group exerts profound steric influence, which is a critical factor in controlling the stereochemical outcome of reactions. The steric hindrance enhances the compound's stability and can be leveraged to direct the conformation of larger molecules. chemimpex.com

In peptide chemistry, the incorporation of residues with high steric bulk like 5-tert-butylproline, which shares steric characteristics with the tert-leucine core, can force a peptide bond to adopt a specific cis-amide isomer conformation, thereby inducing an ordered β-turn structure. researchgate.net This conformational rigidity is highly sought after in the design of peptidomimetics and other structured molecules.

However, this same steric bulk can also present challenges. Sterically hindered amide formation is often difficult and requires careful optimization of coupling reagents to achieve satisfactory yields. researchgate.net In some cases, the steric hindrance can completely shut down reactivity. In a study on porphyrin–imidazolidinone hybrids as catalysts for Diels-Alder reactions, the catalyst derived from tert-leucine (and thus containing the bulky group) was found to be completely inactive, a result attributed to steric hindrance preventing the substrate from approaching the active site. mdpi.com This highlights the dual role of the tert-butyl group: it is a powerful tool for stereochemical control but can also be a significant impediment to reactivity if not properly accounted for in reaction design.

Reaction Mechanisms Involving this compound

The unique structural features of this compound allow it to participate in and influence a variety of complex reaction mechanisms.

In peptide synthesis, the formation of an amide bond is a nucleophilic substitution reaction at a carboxyl group. libretexts.orgyork.ac.uk The steric hindrance of this compound makes its primary amine a less effective nucleophile compared to less hindered amines. This necessitates the use of potent coupling reagents to activate the carboxyl component.

In the synthesis of an ADAM10 inhibitor, the coupling of a carboxylic acid with L-tert-leucine methylamide (21) proved challenging. Initial attempts with HOBt resulted in only a moderate 36% yield. researchgate.net To overcome the low reactivity of the sterically hindered amine, the conditions were optimized to use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) hydrochloride, 1-hydroxybenzotriazole (B26582) (HOBt), and an additional activation by 4-dimethylaminopyridine (B28879) (DMAP). This superior reagent combination significantly improved the yield of the sterically demanding amide formation to 76%. researchgate.net The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC, which is then converted to an active ester by HOBt. The nucleophilic amine attacks this activated species to form the peptide bond. DMAP can further accelerate the reaction by forming an even more reactive acylpyridinium intermediate.

Enzymatic approaches have also been explored. In an attempt at enantioselective aminolysis, a model substrate was reacted with (S)-tert-leucine methylamide in the presence of the enzyme Subtilisin Carlsberg. However, only minor amounts of the desired peptide were formed, with the primary reaction being hydrolysis of the ester substrate. epdf.pub This suggests that the active site of the enzyme could not effectively accommodate the sterically bulky amine for the competitive coupling reaction.

Table 1: Reagent Impact on Sterically Hindered Amide Coupling

| Carboxylic Acid Substrate | Amine | Coupling Reagents | Yield | Reference |

|---|---|---|---|---|

| Intermediate for GI254023X | L-tert-leucine methylamide | HOBt | 36% | researchgate.net |

| Intermediate for GI254023X | L-tert-leucine methylamide | EDC·HCl, HOBt, DMAP | 76% | researchgate.net |

| Monoester 10 | (S)-tert-leucine methylamide | Subtilisin Carlsberg | Minor Product | epdf.pub |

Derivatives of this compound are integral to the design of bifunctional organocatalysts, particularly those based on thiourea (B124793). researchgate.netresearchgate.net These catalysts operate through a dual activation mechanism. The thiourea moiety, being a strong hydrogen-bond donor, acts as a Lewis acid to activate an electrophile (like a nitroolefin or imine). Simultaneously, a basic site on the catalyst, typically a tertiary amine, acts as a Brønsted base to deprotonate and activate a nucleophile (like a malonate or nitroalkane). libretexts.orgnih.gov

This synergistic activation is illustrated by the mechanism of a thiourea-catalyzed Michael addition. libretexts.orgnih.gov

Nucleophile Activation: The tertiary amine group on the catalyst deprotonates the acidic proton of the nucleophile (e.g., acetylacetone), forming an enolate. This creates an ion pair that is stabilized by interactions with the catalyst. libretexts.org

Electrophile Activation: The two N-H groups of the thiourea moiety form a bidentate hydrogen bond with the nitro group of the electrophile (e.g., nitrostyrene). This coordination polarizes the C=C bond, increasing its electrophilicity. nih.gov

Stereocontrolled C-C Bond Formation: The catalyst brings the activated nucleophile and electrophile together in a highly organized, chiral transition state. The steric bulk of the catalyst's backbone, often derived from a chiral scaffold like tert-leucine, blocks one face of the electrophile, forcing the nucleophile to attack from the other face, thus inducing high enantioselectivity. nih.govucl.ac.uk

This mechanism is consistent across a range of reactions, including the nitro-Mannich (aza-Henry) reaction and the synthesis of chroman derivatives. libretexts.orgucl.ac.uk The precise geometry of the catalyst-substrate complex, where the thiourea forms specific hydrogen bonds, is key to lowering the energy barrier and controlling the stereoselectivity of the transformation. nih.gov

The amide functionality of this compound can participate in metal-catalyzed cross-coupling reactions. A general mechanism for palladium-catalyzed aminocarbonylation of an aryl halide (Ar-X) with an amine (R₂NH) provides a framework for how this compound would react. organic-chemistry.org

Oxidative Addition: A low-valent Pd(0) complex undergoes oxidative addition with the aryl halide to form an Ar-Pd(II)-X species.

CO Insertion: A molecule of carbon monoxide (CO) coordinates to the palladium center and subsequently inserts into the Ar-Pd bond to form an acyl-palladium complex, [Ar-C(O)-Pd(II)-X].

Reductive Elimination: The amine coordinates to the palladium complex, and subsequent deprotonation (often by a base) leads to a palladium-amido intermediate. Reductive elimination from this species forms the C-N bond of the final amide product (Ar-C(O)-NR₂) and regenerates the Pd(0) catalyst. diva-portal.orgnih.gov

A related mechanism is seen in the palladium-catalyzed synthesis of quinolin-2(1H)-ones from o-haloaryl carbonyl compounds and amides. The process involves an initial Pd(0)-catalyzed amidation followed by an intramolecular cyclization. nih.gov A proposed mechanism for the synthesis of spiro-dihydroquinolinones involves:

Oxidative addition of an aryl bromide to Pd(0).

Formation of a palladacycle intermediate.

C-N bond-forming reductive elimination to yield a monocyclized product and regenerate the Pd(0) catalyst.

A subsequent intramolecular N-arylation completes the formation of the final spiro product. nih.gov

These mechanisms showcase how the aminobutanamide moiety can be incorporated into heterocyclic structures through palladium-catalyzed C-N bond formation.

While not directly involving this compound, the mechanism of borotropic shifts is relevant to stereoselective synthesis using chiral boron reagents, a field where chiral amino-derived ligands are common. A 1,3-borotropic shift is the migration of a boron group along an allyl system. In catalytic allylboration of imines, controlling these shifts is critical for achieving selectivity. nih.gov

Normally, allylboron additions catalyzed by certain aminophenol-derived ligands are highly α-selective. This is the result of two sequential γ-selective events. However, this process can be slow. nih.gov The mechanism can be altered by introducing a Lewis acidic co-catalyst, such as Zn(OMe)₂. nih.gov

Acceleration of Borotropic Shift: The Lewis acid coordinates to the oxygen or nitrogen atom of the chiral ligand bound to boron. This increases the Lewis acidity of the boron atom itself, which significantly lowers the energy barrier for the 1,3-borotropic shift.

Equilibration of Intermediates: The accelerated borotropic shift allows for rapid equilibration between the less stable Z-allylboron intermediate and the more stable E-allylboron intermediate.

Selectivity Reversal: The subsequent C-C bond formation with the imine can proceed much faster from the Z-intermediate. By accelerating the E/Z equilibration via the borotropic shift, the reaction can be funneled through the more reactive Z-pathway, leading to a reversal of selectivity from the kinetic α-product to the thermodynamic γ-product with high diastereoselectivity and enantioselectivity. nih.gov

This mechanism demonstrates how an external agent can manipulate a dynamic covalent process like a borotropic shift to override the inherent kinetic preference of a reaction and achieve a desired stereochemical outcome.

Regioselectivity and Stereoselectivity in Transformations

The presence of a chiral center at the α-carbon and the bulky tert-butyl group are the most significant factors influencing the regioselectivity and stereoselectivity of reactions involving this compound. These features create a sterically hindered environment that directs the approach of reagents and influences the formation of specific stereoisomers.

The tert-butyl group, due to its large size, exerts a strong steric hindrance, which can lead to high regioselectivity in reactions. For instance, in reactions involving the amino group, the tert-butyl group can shield one face of the molecule, forcing attacking reagents to approach from the less hindered side. This effect is a common strategy in asymmetric synthesis to control the stereochemical outcome of reactions.

In the context of its parent amino acid, L-tert-leucine, the tert-butyl group has been effectively used as a chiral auxiliary to direct stereoselective transformations. For example, L-tert-leucine has been employed in the synthesis of chiral phosphinooxazoline ligands, where its bulky side chain is crucial for establishing the stereochemistry of the final product. sigmaaldrich.com Similarly, chiral copper(II) polymers derived from L-tert-leucine have been shown to catalyze the kinetic resolution of secondary alcohols through acylation with high stereoselectivity. sigmaaldrich.com

While specific studies on the regioselective and stereoselective transformations of this compound are not extensively documented in publicly available literature, the principles derived from its parent amino acid, tert-leucine, are highly applicable. For instance, in enzyme-catalyzed reactions, high stereoselectivity is often observed. The enzymatic hydrolysis of tert-butyl leucine (B10760876) amide to produce optically active L-tert-butyl leucine has been demonstrated with high enantioselectivity (98% ee) using bacterial strains. nih.gov This highlights the potential for highly stereoselective transformations of the amide group in this compound.

The stereochemical outcome of reactions at the α-carbon is also profoundly influenced by the tert-butyl group. In asymmetric synthesis, the formation of α-tetrasubstituted amides with sterically demanding quaternary stereocenters is a significant challenge. acs.org However, methods like cobalt-catalyzed asymmetric reductive addition have been developed to address this, achieving high enantioselectivity. acs.org

Table 1: Factors Influencing Regio- and Stereoselectivity

| Feature | Influence on Selectivity | Example from Related Compounds |

| tert-Butyl Group | High steric hindrance, directs incoming reagents to the less hindered face. | Use of L-tert-leucine as a chiral auxiliary in ligand synthesis. sigmaaldrich.com |

| Chiral Center (α-carbon) | Pre-existing stereochemistry influences the formation of new stereocenters. | Asymmetric synthesis of α-amino acids. rsc.org |

| Amine Group | Can act as a directing group in metal-catalyzed reactions. | Palladium-catalyzed atroposelective C-H vinylation using L-tert-leucine as a ligand. acs.org |

| Amide Group | Can participate in hydrogen bonding, influencing conformational preferences and transition state geometries. | Conformational analysis of N-acetyl-L-cysteine-N-methylamide. nih.gov |

The reactivity of the primary amino group in this compound is expected to be similar to that of other primary amines, allowing for reactions such as acylation, alkylation, and formation of Schiff bases. However, the steric bulk of the adjacent tert-butyl group will likely modulate this reactivity, potentially requiring more forcing reaction conditions compared to less hindered amines.

The amide bond in this compound can undergo hydrolysis under acidic or basic conditions to yield L-tert-leucine and methylamine. The rate of this hydrolysis will be influenced by the steric hindrance around the carbonyl group.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies of 2-Amino-N,3,3-trimethylbutanamide and Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand ligand-receptor interactions and to guide the design of new therapeutic agents. In the context of this compound derivatives, molecular docking has been employed to elucidate their binding modes with biological targets.

The general approach for such molecular docking studies often involves the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of the ligand (e.g., a derivative of this compound) is generated and its energy is minimized. The crystal structure of the receptor, if available, is obtained from a protein data bank. Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking program is used to explore the conformational space of the ligand within the binding site of the receptor, generating a series of possible binding poses.

Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

| Parameter | Description |

| Receptor | Human Cannabinoid Receptor 1 (CB1) |

| Ligand | ADB-BUTICA (an L-tert-leucinamide derivative) |

| Key Interactions | π-π stacking with aromatic residues in the binding pocket |

| Software | Not specified in the provided search results |

| Goal | To understand the binding mode and structure-activity relationships |

Table 1: Example of a Molecular Docking Study

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are a powerful tool for investigating the energetics and mechanisms of chemical reactions. These methods can be used to calculate the energies of reactants, products, and transition states, providing valuable insights into reaction pathways and selectivities. For reactions involving derivatives of this compound, these calculations can help to understand the origins of stereoselectivity in catalyzed reactions.

The biosynthesis of L-tert-leucine, the parent amino acid of this compound, is catalyzed by leucine (B10760876) dehydrogenase. frontiersin.org Understanding the catalytic mechanism of this enzyme would involve quantum chemical calculations to model the reaction steps, including the binding of the substrate and cofactor, the hydride transfer, and the release of the product. These calculations would provide information on the activation energies and the geometries of the transition states, explaining the high efficiency and stereoselectivity of the enzyme.

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculation of reaction energies, activation barriers, and transition state geometries. |

| Ab initio methods | High-accuracy calculations for smaller systems to benchmark DFT results. |

| Solvation Models (e.g., PCM) | To account for the effect of the solvent on the reaction energetics. |

Table 2: Common Quantum Chemical Methods for Studying Reaction Energetics

Theoretical Studies on Organocatalytic Mechanisms involving this compound Derivatives

Derivatives of this compound, owing to their chiral nature and steric bulk, are attractive scaffolds for the development of organocatalysts. Theoretical studies play a crucial role in elucidating the mechanisms by which these catalysts operate and in guiding the design of more efficient and selective catalysts.

L-tert-leucine has been used as a chiral precursor for the synthesis of tridentate Schiff base ligands for the copper(II)-mediated asymmetric Henry reaction. tubitak.gov.tr While this study focused on experimental results, a thorough understanding of the catalytic cycle would necessitate theoretical calculations. Such a study would likely investigate the structure of the active copper-ligand complex, the coordination of the reactants, and the transition state of the carbon-carbon bond-forming step to explain the observed enantioselectivity.

More recently, L-tert-leucine has been employed as a transient directing group in palladium-catalyzed atroposelective C-H vinylation of biaryl aldehydes. acs.org Mechanistic investigations, supported by computational studies, suggest a plausible pathway involving the formation of a chiral palladacycle intermediate. acs.org The steric hindrance provided by the tert-butyl group of the L-tert-leucine is believed to be crucial for achieving high atroposelectivity. Theoretical calculations could be used to model the different possible diastereomeric transition states, thereby explaining the preferential formation of one atropisomer over the other.

Furthermore, computational studies on cooperative organocatalysis, for example, involving mixtures of hydrogen bond donors like thioureas and halogen bond donors, can provide insights into potential catalytic systems incorporating derivatives of this compound. chemrxiv.org These theoretical investigations can explore the nature of non-covalent interactions that govern the catalytic activity and selectivity. chemrxiv.org

| Catalytic Reaction | Role of this compound Derivative | Investigated Mechanism |

| Asymmetric Henry Reaction | Chiral Schiff base ligand for Cu(II) | Coordination of reactants to the chiral metal complex |

| Atroposelective C-H Vinylation | Transient directing group | Formation of a chiral palladacycle intermediate |

| Cooperative Organocatalysis | Potential component of a bifunctional catalyst | Non-covalent interactions (e.g., hydrogen bonding) |

Table 3: Theoretical Studies on Organocatalytic Mechanisms

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of a molecule are critical determinants of its chemical and biological activity. For chiral molecules like this compound and its derivatives, a detailed understanding of their conformational landscape is essential. Computational methods are extensively used for this purpose, allowing for the identification of stable conformers and the investigation of the electronic effects that govern their stability.

A study on the rotational spectra and computational analysis of leucinamide, a close structural analog of this compound, provides significant insights. nih.gov Using ab initio calculations at the MP2/6-311++G(d,p) level of theory, the low-energy conformations of leucinamide were identified. nih.gov The study revealed that the experimentally observed structures in the gas phase differ significantly from those in the crystalline state, highlighting the importance of intermolecular interactions in the solid state. A Natural Bond Orbital (NBO) analysis was also performed to identify the key donor-acceptor interactions that stabilize the observed side-chain configurations. nih.gov

Furthermore, the conformational properties of the amide bond in derivatives of this compound are of particular interest. Studies on tertiary amides have shown that N-alkylation can significantly influence the rotational barrier around the C-N amide bond, leading to the existence of distinct cis and trans rotamers. researchgate.netresearchgate.net The steric bulk of the tert-butyl group in this compound would be expected to have a profound impact on these conformational preferences. Computational studies can quantify the energy differences between these rotamers and the barriers to their interconversion.

Stereoelectronic effects, such as hyperconjugation, also play a crucial role in determining the conformational preferences. These effects involve the delocalization of electron density from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. NBO analysis is a powerful tool for identifying and quantifying these interactions.

| Compound | Computational Method | Key Findings |

| Leucinamide | MP2/6-311++G(d,p), NBO analysis | Identification of low-energy gas-phase conformers and stabilizing donor-acceptor interactions. |

| Tertiary Amides | DFT, Dynamic NMR | Characterization of cis and trans rotamers and the influence of N-alkylation on conformational preferences. |

Table 4: Conformational Analysis and Stereoelectronic Effects

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Organocatalytic Roles of 2-Amino-N,3,3-trimethylbutanamide Derivatives

The chiral nature and structural features of this compound have made it a valuable scaffold for the development of novel organocatalysts. These catalysts are instrumental in promoting asymmetric transformations with high levels of stereocontrol.

Derivatives of L-tert-leucine, including its methylamide form, are recognized as privileged chiral scaffolds. This means they are structures that can induce high levels of enantioselectivity across a range of different chemical reactions. researchgate.net Researchers have developed dual hydrogen-bond donor catalysts that incorporate an aryl-pyrrolidino-tert-leucine motif. researchgate.net These catalysts have proven to be effective in various carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net The enantioselectivity achieved with these catalysts is primarily governed by selective, noncovalent interactions, such as hydrogen bonding, with the substrates. researchgate.net Chiral tridentate Schiff base ligands have also been prepared from L-tert-leucine and used in conjunction with copper(II) ions to catalyze asymmetric reactions. tubitak.gov.tr

The versatility of organocatalysts derived from this compound and its parent amino acid, L-tert-leucine, is demonstrated by their successful application in several key asymmetric reactions.

Reductive Nitro-Mannich (Aza-Henry) Reaction: Chiral tridentate Schiff base ligands derived from L-tert-leucine have been successfully employed as catalysts in the asymmetric Henry reaction (a nitro-aldol reaction, closely related to the nitro-Mannich reaction). tubitak.gov.tr In the presence of Cu(II) ions, these catalysts have facilitated the formation of β-nitroalcohols with moderate yields and enantiomeric excesses up to 66%. tubitak.gov.tr While the direct application to nitro-Mannich reactions with imines is a closely related field, this demonstrates the potential of the scaffold in activating nitroalkanes for nucleophilic addition. The Mannich reaction, in general, is a critical method for synthesizing β-amino carbonyl compounds and their derivatives. nih.govnih.gov

Friedel-Crafts Alkylation: The Friedel-Crafts reaction is a fundamental carbon-carbon bond-forming process. researchgate.netchemrxiv.org Asymmetric versions of this reaction are highly valuable for creating chiral molecules. While direct catalysis by a simple this compound derivative is not extensively detailed, the broader class of catalysts it belongs to is highly relevant. For instance, tandem Friedel-Crafts alkylation/Michael addition reactions of indoles with nitroolefin enoates have been successfully catalyzed by metal complexes of chiral ligands, achieving high stereoselectivities. beilstein-journals.orgnih.gov This highlights the utility of chiral scaffolds in controlling the stereochemical outcome of complex additions to aromatic systems.

Allylboron Additions: The asymmetric allylation of carbonyls and imines is a powerful method for synthesizing chiral homoallylic alcohols and amines, which are important intermediates for natural product and drug synthesis. Although specific examples using this compound derivatives as the primary catalyst are not prominently documented in the provided context, the principles of asymmetric catalysis using chiral ligands are well-established in this area.

Scaffold for Drug Discovery and Chemical Biology

The rigid and well-defined three-dimensional structure of the this compound moiety makes it an attractive scaffold for designing molecules that can interact with biological targets with high specificity and affinity. Its tert-butyl group can make crucial van der Waals contacts within protein binding pockets, while the amino and amide groups provide sites for hydrogen bonding.

L-tert-leucine methylamide is utilized as a key building block in peptide synthesis and pharmaceutical development. chemimpex.com Its incorporation can enhance the stability, bioactivity, and pharmacokinetic properties of the resulting molecules. chemimpex.com The tert-butyl group is particularly valuable for mimicking natural amino acids while imparting unique steric properties that can lead to innovative designs for enzyme inhibitors and other drug candidates. chemimpex.com The aryl-pyrrolidine-tert-leucine motif has been identified as a new privileged chiral scaffold, underscoring its importance in creating enantiomerically pure compounds for biological evaluation. researchgate.net

The distinct structure of this compound has been exploited in the design of potent and selective enzyme inhibitors.

HIV-1 Protease Inhibitors: The development of potent inhibitors for HIV-1 protease is a cornerstone of antiretroviral therapy. Structure-based design has led to inhibitors that form extensive interactions with the enzyme's active site. nih.gov While not explicitly containing the simple methylamide, many potent inhibitors utilize non-natural amino acids with bulky side chains, like tert-leucine, at the P2 position to make favorable interactions within the S2 subsite of the protease. This highlights the value of the tert-leucine scaffold in achieving high binding affinity. nih.gov

Matrix Metalloproteinase (MMP-9) Inhibitors: MMPs are a family of enzymes involved in tissue remodeling, and their dysregulation is linked to diseases like cancer. mdpi.comresearchgate.net MMP-9, in particular, is a target for anti-cancer therapies. mdpi.com Structure-activity relationship (SAR) studies on MMP inhibitors often involve modifying core scaffolds to improve potency and selectivity. nih.govresearchgate.net For example, derivatives of N-hydroxybutanamide have been synthesized and shown to inhibit MMP-2, MMP-9, and MMP-14 with IC50 values in the low micromolar range. mdpi.comresearchgate.net The design of these inhibitors focuses on creating structures that fit precisely into the enzyme's active site, a role for which the defined stereochemistry of a scaffold like this compound would be well-suited.

| Compound Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| N1-hydroxy-N4-phenylbutanediamide derivative | MMP-2, MMP-9, MMP-14 | Showed inhibition with IC50 values of approximately 1–1.5 μM. | mdpi.comresearchgate.net |

| UTX-121 Derivatives (Celecoxib-based) | MMP-2/9 | Halogen-substituted derivatives showed higher antitumor activity and suppressed MMP-2/9 expression. | nih.govresearchgate.net |

Endothelin-A (ETA) Receptor Antagonists: The endothelin system is implicated in vasoconstriction and cell proliferation, and ETA receptor antagonists are investigated for cardiovascular diseases. nih.gov The design of antagonists often involves creating molecules that mimic the binding of the natural ligand, endothelin-1 (B181129). The cyclic pentapeptide BQ-123 is a highly selective ETA antagonist. nih.gov A comparison of its structure to that of endothelin-1 revealed that specific residues of the antagonist superpose well with key residues of the natural peptide. nih.gov This mimicry is crucial for binding affinity. While this compound is not a direct component of BQ-123, the principle of using conformationally constrained amino acid derivatives to achieve potent and selective receptor antagonism is central to the field. The tert-leucine scaffold offers precisely such conformational rigidity, making it a valuable hypothetical component for novel antagonist designs.

Radiochemistry and Radioligand Design

The development of novel radiotracers for positron emission tomography (PET) is a significant area of research in diagnostic imaging, particularly for oncology. nih.gov Radiolabeled amino acids are of particular interest as they can target the increased metabolic activity of tumor cells. nih.gov

Synthesis of Radiolabeled Analogs for Imaging Applications

While direct studies on the radiolabeling of this compound are not extensively reported in the literature, the synthesis of its radiolabeled analogs, particularly with fluorine-18 (B77423) (¹⁸F), can be conceptualized based on established methods for other non-natural amino acids. nih.gov The introduction of ¹⁸F is highly desirable for PET imaging due to its favorable decay properties. nih.gov

A plausible synthetic strategy for an ¹⁸F-labeled analog would involve a multi-step process starting from a suitable precursor of this compound. The synthesis would likely require the introduction of a leaving group on the side chain that can be displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction. Given the aliphatic nature of the tert-butyl group, direct fluorination is challenging. Therefore, a common approach involves the use of a precursor with a hydroxyl or other functional group that can be converted to a better leaving group, such as a tosylate or mesylate.

Table 1: Proposed Synthetic Route for an ¹⁸F-Labeled Analog of this compound

| Step | Description | Reagents and Conditions |

| 1 | Protection of the amino and amide groups of a suitable precursor (e.g., a hydroxylated derivative of this compound). | Boc-anhydride for the amino group; suitable protecting group for the amide if necessary. |

| 2 | Activation of the hydroxyl group by converting it into a good leaving group. | Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. |

| 3 | Nucleophilic radiofluorination with [¹⁸F]fluoride. | [¹⁸F]F⁻/Kryptofix 2.2.2 complex in an aprotic solvent (e.g., acetonitrile) at elevated temperature. |

| 4 | Deprotection of the amino and amide groups. | Acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to remove the Boc and other protecting groups. |

| 5 | Purification of the final radiolabeled compound. | High-performance liquid chromatography (HPLC). |

This proposed pathway is analogous to the synthesis of other aliphatic ¹⁸F-labeled amino acids and would yield a novel tracer for evaluation in PET imaging studies. The steric hindrance of the tert-butyl group might necessitate optimization of the reaction conditions, particularly for the nucleophilic substitution step.

Role in Dipeptide and Peptide Analogue Synthesis

The incorporation of unnatural amino acids into peptides is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, conformational rigidity, and receptor affinity. This compound is a valuable building block in this context due to its N-methylated amide and sterically bulky side chain.

To overcome these challenges, more potent coupling reagents are often employed.

Table 2: Common Coupling Reagents for Hindered Peptide Synthesis

| Coupling Reagent | Full Name | Activating Agent |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive acyl-OAt ester. |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Forms an active ester with the carboxylic acid. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A highly efficient uronium-type coupling agent. |

| T3P | Propylphosphonic Anhydride (B1165640) | A cyclic anhydride that promotes amide bond formation. |

The use of this compound in dipeptide and peptide analogue synthesis allows for the creation of peptidomimetics with unique structural and, potentially, biological properties. These analogues can serve as probes to study peptide-protein interactions or as leads for drug discovery.

Structure-Activity Relationship Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure affects biological activity. While specific SAR studies on derivatives of this compound are not widely published, a hypothetical SAR exploration can be constructed based on its core structure. The primary points for modification would be the N-methyl group, the tert-butyl group, and the primary amine.

Table 3: Hypothetical Structure-Activity Relationship (SAR) Studies of this compound Derivatives

| Modification Site | Proposed Modification | Potential Impact on Activity | Rationale |

| N-Methyl Group | Replacement with larger alkyl groups (e.g., ethyl, propyl). | May alter receptor binding and cell permeability. | Increased lipophilicity and steric bulk could enhance or hinder interactions with a binding pocket. |

| Removal of the methyl group (N-H). | Could restore hydrogen bonding capability. | May allow for different binding modes or alter peptide secondary structure. | |

| tert-Butyl Group | Replacement with other bulky aliphatic groups (e.g., cyclohexyl, adamantyl). | Could fine-tune steric interactions and lipophilicity. | Probes the size and shape of the hydrophobic binding pocket. |

| Replacement with smaller alkyl groups (e.g., isopropyl, isobutyl). | May increase flexibility and reduce steric hindrance. | Could improve binding if the pocket is smaller or requires more conformational flexibility. | |

| Introduction of functional groups on the side chain (e.g., hydroxyl, phenyl). | Could introduce new binding interactions (e.g., hydrogen bonding, pi-stacking). | May improve affinity and selectivity for a biological target. | |

| Primary Amine | Acylation with various carboxylic acids. | Would create a diverse library of amide derivatives. | Allows for the exploration of interactions with different parts of a receptor or enzyme active site. |

| Conversion to a secondary or tertiary amine. | Could alter basicity and hydrogen bonding potential. | May impact pharmacokinetic properties and receptor interactions. |

These hypothetical SAR studies would be crucial in optimizing the properties of lead compounds derived from this compound for various therapeutic applications. The systematic modification of its structure would allow for a detailed understanding of the molecular features required for a desired biological effect.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular identity of 2-Amino-N,3,3-trimethylbutanamide. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used to piece together its atomic framework and verify its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful techniques for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR are used.

¹H NMR: In research, the ¹H NMR spectrum of (S)-2-Amino-N,3,3-trimethylbutanamide in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals that correspond to each type of proton within the molecule. arkat-usa.orgucl.ac.uk A large singlet appears for the nine equivalent protons of the bulky tert-butyl group. arkat-usa.org The three protons of the N-methyl group appear as a doublet due to coupling with the adjacent amide proton. arkat-usa.org The single proton on the alpha-carbon (the stereocenter) appears as a singlet. arkat-usa.orgucl.ac.uk The protons of the primary amine and the amide N-H group are also observed, often as broad singlets. arkat-usa.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the (S)-enantiomer, distinct signals are recorded for the carbonyl carbon of the amide, the quaternary carbon of the tert-butyl group, the carbons of the three methyl groups in the tert-butyl moiety, the alpha-carbon, and the N-methyl carbon. arkat-usa.org

A summary of reported NMR data is presented in the table below.

| Technique | Nucleus | Reported Chemical Shifts (δ) in CDCl₃ |

| ¹H NMR | Protons of tert-butyl group | 0.97 ppm (singlet, 9H) arkat-usa.org |

| Protons of NH₂ group | 1.73 ppm (broad singlet, 2H) arkat-usa.org | |

| Protons of N-CH₃ group | 2.77 ppm (doublet, J=4.9 Hz, 3H) arkat-usa.org | |

| Proton on α-carbon | 3.04 ppm (singlet, 1H) arkat-usa.org | |

| Proton of amide N-H | 6.77 ppm (broad singlet, 1H) arkat-usa.org | |

| ¹³C NMR | N-CH₃ | 25.8 ppm arkat-usa.org |

| C(CH₃)₃ | 26.8 ppm arkat-usa.org | |

| C (CH₃)₃ | 34.2 ppm arkat-usa.org | |

| α-Carbon | 64.5 ppm arkat-usa.org | |

| Carbonyl (C=O) | 174.3 ppm arkat-usa.org |

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis. The compound has a molecular weight of 144.21 g/mol . minglangchem.comnih.govscbt.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula, C₇H₁₆N₂O. nih.gov While specific fragmentation data for this compound is not widely published, based on the analysis of related amino acids and amides, likely fragmentation pathways under electron ionization would involve the loss of the N-methyl amide group, cleavage of the tert-butyl group, and other characteristic fragmentations of α-amino amides. unito.itresearchgate.net

Chromatographic Methods for Purification and Analysis

Chromatography is indispensable for isolating this compound after its synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): This is a primary method for analyzing the purity of the compound. Supplier specifications frequently cite purity levels of ≥98% or ≥99% as determined by HPLC. minglangchem.comamericanchemicalsuppliers.com For separating the enantiomers (the (R) and (S) forms) of this chiral molecule, specialized chiral HPLC methods are necessary. Research on related tert-leucine amides suggests the use of chiral stationary phases (CSPs) like the Diacel Chiralcel OD or Chiralpak AD columns. arkat-usa.orgscas.co.jp A common mobile phase for such separations consists of a mixture of hexane (B92381) and isopropanol. arkat-usa.org

Flash Chromatography: In the synthesis of this compound, purification of the intermediate, (R)-tert-butyl 3,3-dimethyl-1-(methylamino)-1-oxobutan-2-ylcarbamate, is often achieved using flash chromatography before the final deprotection step. researchgate.net

The table below summarizes chromatographic techniques relevant to this compound.

| Chromatographic Method | Application | Typical Stationary/Mobile Phases |

| Analytical HPLC | Purity Assessment | Standard reversed-phase columns (e.g., C18) with acetonitrile/water or methanol/water gradients. |

| Chiral HPLC | Enantiomeric Separation | Chiral Stationary Phase (e.g., Diacel Chiralcel OD, Chiralpak AD) with hexane/isopropanol mobile phase. arkat-usa.orgscas.co.jp |

| Flash Chromatography | Synthetic Purification | Silica gel with an appropriate solvent system (e.g., ethyl acetate/hexane). researchgate.net |

X-ray Crystallography of this compound Complexes and Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of a chiral center.

As of now, the crystal structure of this compound or its simple salts and complexes does not appear to be publicly available in crystallographic databases. A reported crystal structure containing a "trimethyl" moiety was found to be a significantly larger and unrelated molecule.

Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would yield a wealth of structural data. This would include the exact conformation of the molecule, detailing the spatial relationship between the tert-butyl group, the amino group, and the N-methylamide moiety. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding patterns involving the amine and amide groups, that dictate how the molecules pack together in a crystal lattice. This information is crucial for understanding the compound's physical properties and its potential interactions with other molecules.

A hypothetical summary of the type of data that would be obtained from such an analysis is provided below.

| Crystallographic Parameter | Information Provided | | :--- | :--- | :--- | | Crystal System & Space Group | The fundamental symmetry of the crystal. | | Unit Cell Dimensions | The size and shape of the repeating crystalline unit. | | Bond Lengths & Angles | Precise measurements of all atomic connections. | | Torsion Angles | Defines the 3D conformation of the molecule. | | Hydrogen Bonding Network | Details of intermolecular forces stabilizing the crystal structure. | | Absolute Stereochemistry | Unambiguous assignment of the (R) or (S) configuration at the chiral center. |

Q & A

Q. What experimental methods are recommended for determining the purity and structural integrity of 2-Amino-N,3,3-trimethylbutanamide?

- Methodological Answer: Purity and structural validation can be achieved using a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm the presence of methyl, amino, and amide functional groups.

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity. A single peak under isocratic conditions indicates high purity.

- Mass Spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS). The expected molecular ion [M+H] is 172.16 g/mol.

- Melting Point Analysis: Compare experimental values with literature data (if available) to detect impurities.

Reference physicochemical properties (e.g., logP = 1.197) for cross-validation .

Q. How should researchers handle solubility challenges for this compound in aqueous and organic solvents?

- Methodological Answer: The compound exhibits moderate water solubility (69 g/L at 25°C) but may require optimization for biological assays. Recommended approaches:

- Solvent Screening: Test dimethyl sulfoxide (DMSO) for stock solutions (e.g., 100 mM) and dilute in aqueous buffers (PBS, pH 7.4).

- Surfactant Use: For poor solubility, employ polysorbate-80 or cyclodextrins to enhance dispersion.

- pH Adjustment: The amino group (pKa ~9–10) allows solubility enhancement in mildly acidic conditions (pH 4–6).

- Sonication: Apply brief ultrasonic agitation to disrupt aggregates.

Always validate solubility empirically using UV-Vis spectrophotometry or nephelometry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer: While toxicity data are limited, adopt standard precautions:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dispensing .

- Ventilation: Ensure adequate airflow to prevent inhalation of aerosols (target compound may have low volatility).

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Keep in sealed containers at room temperature, protected from moisture and light .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stereoselective synthesis of this compound derivatives?

- Methodological Answer: Leverage asymmetric catalysis for stereocontrol:

- Chiral Auxiliaries: Use (S)- or (R)-tert-leucine derivatives to guide amide bond formation.

- Enzymatic Resolution: Employ lipases (e.g., Candida antarctica) to hydrolyze enantiomers selectively.

- Dynamic Kinetic Resolution (DKR): Combine transition-metal catalysts (e.g., Ru) with enzymes for racemization and enantioselective coupling.

Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Reference synthetic routes for structurally related thiourea derivatives .

Q. What strategies can resolve contradictions in reported physicochemical data (e.g., logP, solubility) for this compound?

- Methodological Answer: Address discrepancies through systematic validation:

- Reproducibility Tests: Replicate solubility measurements (e.g., shake-flask method) under controlled conditions (25°C, pH 7.0).

- Computational Modeling: Use software like ACD/Percepta to predict logP and compare with experimental values (e.g., logP = 1.197 vs. predicted).

- Interlaboratory Collaboration: Share samples with independent labs to eliminate instrumentation bias.

- Thermal Analysis: Differential scanning calorimetry (DSC) can detect polymorphic forms affecting solubility .

Q. How can researchers explore the biological interactions of this compound with enzyme targets?

- Methodological Answer: Combine in vitro and in silico approaches:

- Surface Plasmon Resonance (SPR): Immobilize target enzymes (e.g., proteases) on sensor chips to measure binding kinetics (k, k).

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, K) for ligand-enzyme interactions.

- Molecular Docking: Use AutoDock or Schrödinger Suite to model binding poses, focusing on hydrogen bonding with the amide and amino groups.

Compare with structurally analogous compounds (e.g., nitrososulfanyl derivatives ) to identify structure-activity relationships (SAR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.